molecular formula C9H10N4 B12829753 (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine

(2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine

Cat. No.: B12829753
M. Wt: 174.20 g/mol
InChI Key: YABKJTJYEIDESL-UHFFFAOYSA-N
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Description

(2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine: is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate can yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings .

Scientific Research Applications

Chemistry: In organic synthesis, (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine serves as a building block for the construction of more complex molecules. Its unique structure allows for versatile chemical modifications .

Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs. Its imidazole ring is known for its biological activity, including antimicrobial and antifungal properties .

Industry: In the materials science industry, this compound can be used in the synthesis of novel materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with biological macromolecules such as enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

  • 2-(2-Pyridyl)imidazole
  • 2-(2-Hydroxyphenyl)-1H-benzimidazole
  • 2-(1H-Pyrazol-3-yl)phenol

Uniqueness: What sets (2-(1H-Imidazol-2-yl)pyridin-4-yl)methanamine apart from similar compounds is its dual functionality, combining the properties of both imidazole and pyridine rings. This dual nature allows for a broader range of chemical reactions and applications .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

[2-(1H-imidazol-2-yl)pyridin-4-yl]methanamine

InChI

InChI=1S/C9H10N4/c10-6-7-1-2-11-8(5-7)9-12-3-4-13-9/h1-5H,6,10H2,(H,12,13)

InChI Key

YABKJTJYEIDESL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CN)C2=NC=CN2

Origin of Product

United States

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